![molecular formula C14H10Cl2F3N5 B1409451 4-{5-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1H-1,2,4-トリアゾール-1-イル}アニリン塩酸塩 CAS No. 1823188-02-8](/img/structure/B1409451.png)

4-{5-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1H-1,2,4-トリアゾール-1-イル}アニリン塩酸塩

説明

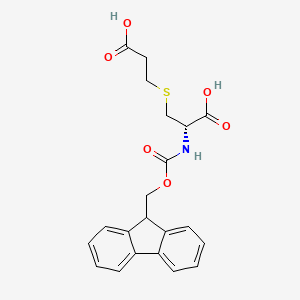

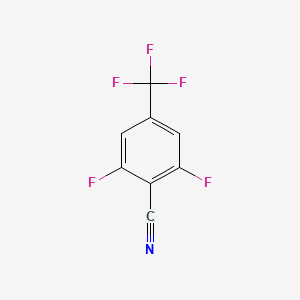

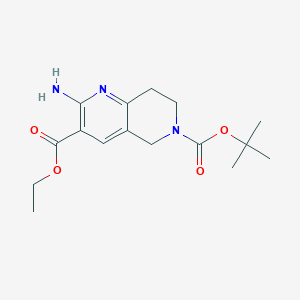

The compound “4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of “4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride” is characterized by the presence of a fluorine atom and a pyridine in their structure . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .科学的研究の応用

抗がん研究

トリフルオロメチル基とピリジニル-トリアゾール部分の存在により、この化合物は抗がん剤開発の候補となります。 電子求引性トリフルオロメチル基は、医薬品の生物活性を高めることができます 。この化合物は、がん細胞の増殖を阻害する可能性、またはがん細胞のユニークな環境で活性化されるプロドラッグとしての可能性を探求することができます。

農薬

トリフルオロメチルピリジン成分は、農薬に頻繁に使用されます 。この化合物は、作物を害虫や病気から保護するために使用できる可能性があり、安全性の高い新しい殺虫剤や除草剤の開発につながる可能性があります。

将来の方向性

作用機序

Target of Action

The primary target of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target, the bacterial PPTases, by inhibiting their function .

Pharmacokinetics

An advanced analogue of this series was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .

生化学分析

Biochemical Properties

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the post-translational modification of proteins, thereby affecting bacterial growth and metabolism. Additionally, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride interacts with other biomolecules, such as transporters and binding proteins, modulating their activity and function.

Cellular Effects

The effects of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it disrupts the production of secondary metabolites by inhibiting the activity of phosphopantetheinyl transferase This disruption leads to changes in gene expression and metabolic flux, ultimately affecting cell growth and viability

Molecular Mechanism

The molecular mechanism of action of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride involves several key interactions with biomolecules. It binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of proteins . This inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and metabolic flux. Additionally, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride remains stable under specific conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase . Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride can result in changes in cellular function, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits phosphopantetheinyl transferase, leading to changes in bacterial growth and metabolism . At higher doses, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus at specific concentrations, indicating a limit to its inhibitory activity.

Metabolic Pathways

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits phosphopantetheinyl transferase, disrupting the post-translational modification of proteins and affecting metabolic flux . This inhibition leads to changes in metabolite levels and the overall metabolic profile of cells. Additionally, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride may interact with other enzymes and cofactors, modulating their activity and function.

Transport and Distribution

The transport and distribution of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride within cells and tissues are critical factors that influence its activity and function. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride may localize to specific compartments or organelles, affecting its activity and function. The compound’s distribution within tissues also influences its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy. For example, 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride may localize to the cytoplasm, where it interacts with phosphopantetheinyl transferase, inhibiting its activity and affecting cellular function.

特性

IUPAC Name |

4-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N5.ClH/c15-11-5-8(14(16,17)18)6-20-12(11)13-21-7-22-23(13)10-3-1-9(19)2-4-10;/h1-7H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVTMOAYMDXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823188-02-8 | |

| Record name | Benzenamine, 4-[5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823188-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)

![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)